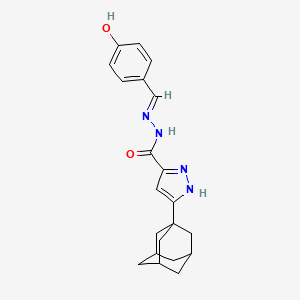

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Description

The compound (E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide (CAS: 1285537-52-1) is a pyrazole-based carbohydrazide derivative featuring a rigid adamantane core and a 4-hydroxybenzylidene substituent. The adamantane moiety, a tricyclic hydrocarbon with high lipophilicity and steric bulk, enhances membrane permeability and metabolic stability, making it a common pharmacophore in antiviral and antimicrobial agents . The E-configuration of the hydrazone bond (-CH=N-) is critical for its bioactivity, as this geometry optimizes interactions with biological targets like enzymes or receptors . The 4-hydroxyphenyl group contributes to hydrogen bonding and π-π stacking, which are essential for binding affinity .

Properties

IUPAC Name |

5-(1-adamantyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c26-17-3-1-13(2-4-17)12-22-25-20(27)18-8-19(24-23-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16,26H,5-7,9-11H2,(H,23,24)(H,25,27)/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZXNNGWPFNXKS-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Introduction

The compound (E)-3-((1S,3s)-adamantan-1-yl)-N'-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and pharmacological implications of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of adamantane derivatives with hydrazines and aldehydes, typically utilizing a condensation reaction to form the pyrazole ring. The adamantane moiety is known for enhancing lipophilicity and biological membrane permeability, which are critical for drug design.

Chemical Structure

The chemical structure can be represented as follows:

This indicates the presence of functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. A study noted that modifications in the pyrazole structure could enhance antibacterial efficacy, particularly against multidrug-resistant strains such as Acinetobacter baumannii and Escherichia coli .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, suggesting a promising avenue for treating inflammatory diseases .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored in various studies. Some compounds have shown cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents. The structural modifications in the pyrazole ring can significantly influence their activity against different cancer types .

Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives similar to this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited MIC values ranging from 4 to 8 µg/mL against resistant bacterial strains, highlighting their potential as antibiotic adjuvants .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a group of researchers focused on the anti-inflammatory properties of various pyrazole compounds. They reported that specific derivatives could significantly reduce inflammation markers in animal models, suggesting that these compounds could be developed into therapeutic agents for chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related derivatives, highlighting substituent variations and their implications:

Key Differences and Trends

Substituent Effects :

- 4-Hydroxyphenyl (Target Compound) : The hydroxyl group enables hydrogen bonding with target proteins (e.g., viral proteases) but may reduce metabolic stability due to susceptibility to glucuronidation .

- Pyridinyl (Compound in ) : The nitrogen atom in the pyridine ring enhances solubility in polar solvents and may facilitate interactions with metal ions in enzymatic active sites.

- Methoxy Groups (Compound in ) : Methoxy substitutions increase lipophilicity, improving blood-brain barrier penetration, but reduce hydrogen-bonding capacity compared to hydroxyl groups.

- Triazole-Thione (Compound in ) : The triazole ring enhances π-stacking interactions, while the thione group contributes to metal chelation, broadening antiviral activity .

Adamantane Role :

The adamantane moiety consistently improves thermodynamic stability and resistance to oxidative degradation across analogues, as observed in X-ray crystallography studies .

Research Findings

Structural Insights

- Crystal Packing : The target compound forms intermolecular O–H···N hydrogen bonds between the hydroxyl group and pyrazole nitrogen, stabilizing its crystal lattice. Similar packing is observed in the triazole-thione derivative .

- Conformational Rigidity : Adamantane restricts rotational freedom, ensuring optimal spatial alignment of the hydrazone group for target binding, as confirmed by density functional theory (DFT) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.